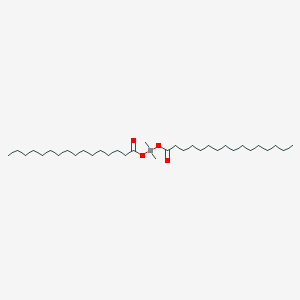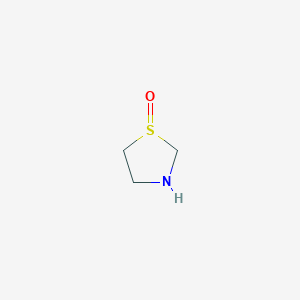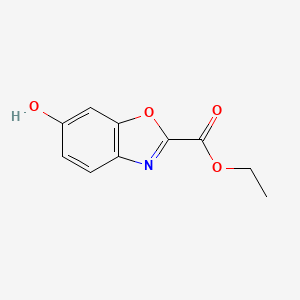![molecular formula C19H15NO5S B14141779 2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene CAS No. 89303-12-8](/img/structure/B14141779.png)
2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene is an organic compound that belongs to the class of sulfone derivatives. This compound is characterized by the presence of a benzenesulfonyl group, a nitro group, and a phenoxy group attached to a benzene ring. Sulfone derivatives are known for their versatility in organic synthesis and their applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene typically involves several steps. One common method includes the reaction of methyl 2-(bromomethyl)benzoate with sodium benzenesulfinate in dry dimethylformamide at room temperature, followed by the hydrolysis of the resulting ester with an aqueous solution of sodium. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfone group can be reduced to a sulfide group.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .
Comparison with Similar Compounds
Similar compounds to 2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene include:
2-[(Benzenesulfonyl)methyl]benzoic acid: This compound has a similar structure but lacks the nitro and phenoxy groups.
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group but differ in other substituents. The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity.
Properties
CAS No. |
89303-12-8 |
|---|---|
Molecular Formula |
C19H15NO5S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)-1-nitro-4-phenoxybenzene |
InChI |
InChI=1S/C19H15NO5S/c21-20(22)19-12-11-17(25-16-7-3-1-4-8-16)13-15(19)14-26(23,24)18-9-5-2-6-10-18/h1-13H,14H2 |
InChI Key |
CFRNUCURBVQHDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-Chlorophenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14141705.png)
![Methyl 4-(trifluoromethyl)-2-[(2,4,6-trimethylphenyl)sulfonyl]benzoate](/img/structure/B14141712.png)
![[3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate](/img/structure/B14141724.png)


![[2,2'-Bi-1,3,4-oxadiazole]-5,5'-diamine](/img/structure/B14141743.png)

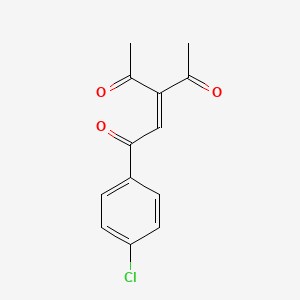
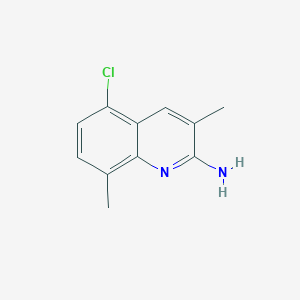
![1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B14141759.png)
